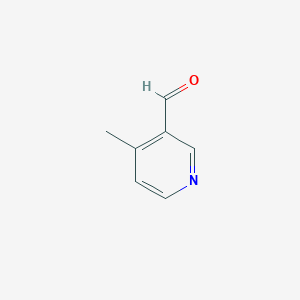

4-Methylnicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-8-4-7(6)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOMSKHBIVYWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499151 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51227-28-2 | |

| Record name | 4-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylnicotinaldehyde: Properties, Reactivity, and Applications

Abstract

4-Methylnicotinaldehyde, a substituted pyridinecarboxaldehyde, is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the reactive aldehyde functionality, make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic signature of this compound. We will delve into validated protocols for its synthesis and key transformations, offering insights into the mechanistic rationale behind these procedures. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction and Physicochemical Profile

This compound (also known as 4-methyl-3-pyridinecarboxaldehyde) is a strategic intermediate in organic synthesis. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The pyridine nucleus, with its nitrogen heteroatom, imparts distinct solubility characteristics and offers a site for potential coordination or further functionalization, making it a privileged scaffold in medicinal chemistry.[1][2][3]

The fundamental physicochemical properties of this compound are summarized below, providing a critical data foundation for its handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 51227-28-2 | [4] |

| Molecular Formula | C₇H₇NO | [4] |

| Molecular Weight | 121.14 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Range | 109 to 111 °C | [4] |

| Density | 1.095 g/cm³ | [4] |

| Purity | ≥98% (Typical) | [4] |

Synthesis and Purification

The synthesis of pyridine aldehydes can be approached through various routes, often starting from more readily available substituted pyridines like picolines or halopyridines.[5] A common and reliable strategy involves the oxidation of the corresponding primary alcohol, 4-methyl-3-pyridinemethanol. This precursor can be synthesized from commercially available starting materials. While multiple oxidation reagents exist, the use of manganese dioxide (MnO₂) in a non-polar solvent is a well-established and selective method for the oxidation of benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol describes the synthesis of this compound via the selective oxidation of (4-methylpyridin-3-yl)methanol using activated manganese dioxide. The choice of MnO₂ is critical; its activity can vary significantly between suppliers and batches, necessitating the use of a high-purity, activated grade. The reaction is typically performed in a chlorinated solvent like chloroform or dichloromethane, which facilitates product isolation and is relatively inert under the reaction conditions.

Materials:

-

(4-methylpyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite®

Procedure:

-

To a stirred suspension of activated manganese dioxide (10 molar equivalents) in anhydrous chloroform (20 mL per gram of alcohol), add (4-methylpyridin-3-yl)methanol (1 molar equivalent).

-

Heat the resulting mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically proceeds to completion within 4-12 hours, depending on the activity of the MnO₂.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with several portions of chloroform to ensure complete recovery of the product.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to afford the final product as a liquid.

Self-Validation: The purity of the synthesized aldehyde should be confirmed by ¹H NMR and GC-MS analysis. The absence of a broad singlet corresponding to the alcohol -OH proton and the appearance of a singlet around 10 ppm for the aldehyde proton in the ¹H NMR spectrum indicate successful oxidation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Aldehyde Proton (CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.9 - 10.2 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its position within the anisotropic field.

-

Pyridine Ring Protons: Three protons on the pyridine ring will appear in the aromatic region (δ 7.0 - 9.0 ppm). The proton at C2 (adjacent to N) will be the most deshielded, likely appearing as a singlet or a narrow doublet. The proton at C6 will be a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.4 - 2.6 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton.[6][7][8][9][10]

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear as a weak signal in the range of δ 190 - 195 ppm .

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region, generally between δ 120 - 160 ppm . The carbons directly attached to the nitrogen (C2 and C6) and the carbon bearing the aldehyde (C3) will be the most deshielded.

-

Methyl Carbon (CH₃): The methyl carbon will give a signal in the aliphatic region, typically around δ 18 - 22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11][12][13][14]

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected in the region of 1690 - 1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak to medium bands, known as a Fermi doublet, are characteristic of the aldehyde C-H stretch and typically appear around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

Aromatic C-H Stretch: Absorptions for the sp² C-H bonds of the pyridine ring are expected just above 3000 cm⁻¹ (typically 3010 - 3100 cm⁻¹ ).

-

Aliphatic C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl group are expected just below 3000 cm⁻¹ (typically 2850 - 2960 cm⁻¹ ).

-

Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400 - 1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[15][16][17][18][19][20]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 121 , corresponding to the molecular weight of the compound.

-

Key Fragmentation: A characteristic fragmentation pattern for aromatic aldehydes is the loss of the hydrogen radical from the aldehyde group, resulting in a strong peak at m/z = 120 (M-1) . Another significant fragmentation is the loss of the entire formyl group (•CHO), leading to a peak at m/z = 92 (M-29) .

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of its aldehyde functional group, which is activated by the electron-withdrawing nature of the pyridine ring.

Oxidation to 4-Methylnicotinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methylnicotinic acid, a valuable building block in its own right. The Pinnick oxidation is an exceptionally mild and selective method for this transformation, tolerating a wide variety of other functional groups.[5][21][22][23][24]

Mechanistic Rationale: The reaction proceeds via the formation of chlorous acid (HClO₂) in situ from sodium chlorite (NaClO₂) and a mild acid (e.g., NaH₂PO₄). The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-interfering hypochlorous acid (HOCl). A scavenger, such as 2-methyl-2-butene, is crucial as it rapidly consumes the HOCl byproduct, preventing side reactions like the oxidation of the pyridine nitrogen or other sensitive functionalities.[22]

Materials:

-

This compound

-

Sodium Chlorite (NaClO₂), 80% technical grade

-

Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Sulfite (Na₂SO₃)

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

To the stirred solution at room temperature, add 2-methyl-2-butene (5-10 eq) followed by NaH₂PO₄·H₂O (5 eq).

-

Add sodium chlorite (80%, 3-5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

-

Acidify the mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylnicotinic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[22][25][26] This reaction is highly effective with heteroaromatic aldehydes like this compound to produce electron-deficient alkenes, which are versatile synthetic intermediates.

Mechanistic Rationale: A weak base (e.g., piperidine, or even the basicity of the pyridine substrate itself in some cases) deprotonates the active methylene compound (e.g., malononitrile) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. The use of an environmentally benign solvent system like H₂O:EtOH can facilitate the reaction and product isolation.

Caption: Mechanism of the Knoevenagel Condensation.

This green chemistry approach leverages the inherent basicity of the pyridine substrate and the favorable properties of an aqueous ethanol solvent system.

Materials:

-

This compound

-

Malononitrile

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add malononitrile (1.0 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes.

-

Monitor the reaction by TLC. After completion (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield the pure 2-(4-methylpyridin-3-ylmethylene)malononitrile.

Safety, Handling, and Storage

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Applications in Research and Drug Development

Heterocyclic aldehydes are paramount in medicinal chemistry for the construction of novel pharmacophores. This compound serves as a key precursor for synthesizing libraries of compounds for screening against various biological targets. Its derivatives have been explored in diverse therapeutic areas. For instance, the pyridine-carboxaldehyde scaffold is a component in the synthesis of inhibitors for enzymes such as phosphodiesterases (PDEs), which are crucial targets in inflammatory and neurological disorders. The strategic placement of the methyl and aldehyde groups allows for directed derivatization to optimize ligand-receptor interactions, solubility, and metabolic stability.[1][2]

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its synthesis via the oxidation of the corresponding alcohol is a robust and scalable method. The aldehyde functionality undergoes clean and efficient transformations, such as the Pinnick oxidation and Knoevenagel condensation, providing access to a wide range of more complex derivatives. Supported by comprehensive spectroscopic data for characterization, this guide provides the necessary foundation for researchers to confidently and effectively incorporate this compound into their synthetic strategies for the discovery and development of new chemical entities.

References

- Saidi, M. R., Azizi, N., Aryanasab, F., Torkiyan, L., & Ziyaei, A. (2009). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 41(4), 368-371. [Available at: https://www.bgchemcomm.com/contents/2009/number4/368-371.pdf]

- NRO Chemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Available at: https://www.nrochem.

- Wikipedia contributors. (2023, November 28). Pinnick oxidation. In Wikipedia, The Free Encyclopedia. [Available at: https://en.wikipedia.

- Wikipedia contributors. (2023, December 16). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Available at: https://en.wikipedia.

- Wenkert, D., & Hudlicky, T. (1980). A convenient oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 45(22), 4825–4826. [Available at: https://pubs.acs.org/doi/abs/10.1021/jo01310a047]

- Organic Reactions. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-555. [Available at: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or015.02]

- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.

- ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. ChemicalBook. [Available at: https://www.chemicalbook.

- Lahmidi, S., El Ayouchi, H., et al. (2018). Synthesis and characterization of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(4), 113-119. [Available at: https://www.chemistryresearchjournal.com/archives/2018/vol3issue4/PartB/3-4-19-482.pdf]

- Google Patents. (2017). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde. [Available at: https://patents.google.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol. [Available at: https://www.benchchem.com/pdf/A-Comparative-Guide-to-the-Reactivity-of-3-Pyridinemethanol-and-4-Pyridinemethanol.pdf]

- Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC advances, 10(10), 5941-5949. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9049444/]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Available at: https://www.compoundchem.com/2015/05/21/13c-nmr/]

- University of Arizona. (n.d.). Interpretation of mass spectra. [Available at: https://www.chem.arizona.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Available at: https://chemistry.oregonstate.edu/courses/ch334-336/ch361-362/13cnmr.htm]

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Available at: https://www.chemguide.co.uk/analysis/masspec/fragment.html]

- University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. [Available at: https://www.umb.edu/editor_uploads/images/chemistry/IR_Absorption_Table.pdf]

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Available at: https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/]

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/masspec/masspec1.htm]

- Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Available at: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-4-thiosemicarbazone-G%C3%BCp-Akal%C4%B1n/7279326e6d15f7b49d68b91e9202357948a97262]

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irspec1.htm]

- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine 96%. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/441203]

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Available at: https://openstax.org/books/organic-chemistry/pages/12-6-infrared-spectra-of-some-common-functional-groups]

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde synthesis. [Available at: https://www.chemicalbook.

- Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Available at: https://www.scribd.com/document/345532579/13-C-NMR-Chemical-Shift-Table]

- University of Colorado Boulder. (n.d.). IR Chart. [Available at: https://www.colorado.

- Fluorochem. (n.d.). This compound. [Available at: https://www.fluorochem.co.uk/product/f608350]

- Benchchem. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Available at: https://www.benchchem.

- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Available at: https://www.youtube.

- Arbor Pharmachem. (2025, March 19). Pharmaceutical Synthesis In Drug Development. [Available at: https://arborpharmchem.com/pharmaceutical-synthesis-in-drug-development]

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]

- LinkedIn. (2024, August 28). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. [Available at: https://www.linkedin.com/pulse/utility-aromatic-aldehydes-halogens-cyano-groups-drug-synthesis-7p8sc]

- LinkedIn. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemis. [Available at: https://www.linkedin.com/pulse/medicinal-organic-chemistry-goals-chemis-ali-hassan-tpvmf]

- Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Available at: https://www.scribd.com/document/345532579/13-C-NMR-Chemical-Shift-Table]

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Available at: https://www.masterorganicchemistry.com/2022/02/08/13-c-nmr-how-many-signals/]

- Nature. (2020, June 19). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. [Available at: https://www.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. youtube.com [youtube.com]

- 19. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 21. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Knoevenagel Condensation [organic-chemistry.org]

- 25. bcc.bas.bg [bcc.bas.bg]

- 26. arborpharmchem.com [arborpharmchem.com]

4-Methylnicotinaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 51227-28-2), a substituted pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular structure, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the oxidation of (4-methylpyridin-3-yl)methanol is presented, emphasizing the causal relationships behind the experimental design. Furthermore, a thorough analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is provided to aid in its characterization. The guide culminates in a discussion of its applications as a versatile building block in medicinal chemistry, supported by the broader context of pyridine derivatives in drug discovery and their interaction with various signaling pathways.

Introduction and Chemical Identity

This compound, also known as 4-methyl-3-pyridinecarboxaldehyde, is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a methyl and a formyl group, offers a unique combination of steric and electronic properties that make it an attractive scaffold for the development of novel chemical entities with potential therapeutic applications. The pyridine nitrogen imparts basicity and the ability to participate in hydrogen bonding, while the aldehyde functionality provides a reactive handle for a wide array of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51227-28-2 | [1] |

| Molecular Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| IUPAC Name | 4-methylpyridine-3-carbaldehyde | |

| Synonyms | 4-Methyl-3-pyridinecarboxaldehyde, 4-Methylpyridine-3-carbaldehyde | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | 109-111 °C | [2] |

| Density | 1.095 g/cm³ | [2] |

| Purity | Typically ≥98% | [2] |

Molecular Structure and Isomerism

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 3-position. This specific substitution pattern is crucial for its reactivity and how it interacts with biological targets.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available 4-methyl-3-cyanopyridine or via the oxidation of (4-methylpyridin-3-yl)methanol. The latter is a common and reliable method in organic synthesis for the preparation of aldehydes.[3] This guide details a robust protocol based on the oxidation of the corresponding alcohol, a strategy widely employed for the synthesis of pyridine aldehydes.[4]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of (4-methylpyridin-3-yl)methanol

This protocol is based on well-established oxidation reactions of primary alcohols to aldehydes, ensuring high yield and purity.[3]

Materials:

-

(4-methylpyridin-3-yl)methanol

-

Manganese dioxide (activated) or Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylpyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane.

-

Oxidation: To the stirred solution, add activated manganese dioxide (5-10 equivalents) in portions at room temperature. The causality for using a large excess of MnO₂ is to ensure complete and efficient oxidation of the primary alcohol to the aldehyde while minimizing over-oxidation to the carboxylic acid. Alternatively, pyridinium chlorochromate (PCC) (1.5 equivalents) can be used. PCC is a milder oxidizing agent than chromic acid, which helps to prevent over-oxidation.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide or the chromium salts. Wash the filter cake with dichloromethane.

-

Extraction: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the aldehyde proton signal around 10 ppm in the ¹H NMR and the carbonyl carbon signal around 190 ppm in the ¹³C NMR, along with the absence of signals corresponding to the starting alcohol, will confirm the successful synthesis.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds.[2][6]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.9 | s | - | Pyridine ring proton |

| H-5 | ~8.6 | d | ~5.0 | Pyridine ring proton |

| H-6 | ~7.3 | d | ~5.0 | Pyridine ring proton |

| Aldehyde-H | ~10.1 | s | - | -CHO |

| Methyl-H | ~2.5 | s | - | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| C=O | ~192 | Aldehyde carbonyl | ||

| C-2 | ~155 | Pyridine ring carbon | ||

| C-4 | ~150 | Pyridine ring carbon | ||

| C-5 | ~138 | Pyridine ring carbon | ||

| C-3 | ~135 | Pyridine ring carbon | ||

| C-6 | ~124 | Pyridine ring carbon | ||

| -CH₃ | ~18 | Methyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7][8]

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1710-1685 cm⁻¹, characteristic of an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2830-2695 cm⁻¹.

-

Aromatic C-H Stretch: Bands are expected above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Methyl): Absorptions around 1450 cm⁻¹ and 1380 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 121. Key fragmentation patterns would include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺), which are characteristic of aldehydes.[9]

Applications in Drug Discovery and Chemical Biology

Pyridine derivatives are a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this privileged scaffold.[10] this compound, as a functionalized pyridine, represents a valuable starting material for the synthesis of biologically active molecules.

Role as a Synthetic Intermediate

The aldehyde group of this compound is a versatile functional group that can participate in a variety of chemical reactions, including:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

These transformations allow for the incorporation of the 4-methyl-3-pyridyl moiety into larger molecules, which can be designed to interact with specific biological targets.

Potential in Targeting Signaling Pathways

While specific biological targets for this compound itself are not extensively documented, its derivatives have the potential to modulate various signaling pathways. For instance, pyridine-based compounds have been investigated as inhibitors of kinases, histone deacetylases (HDACs), and other enzymes involved in cellular signaling.[11] The unique substitution pattern of this compound can be exploited to design selective inhibitors for a range of therapeutic targets.

Caption: Role of this compound in Drug Discovery Targeting a Kinase Signaling Pathway.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the reactivity of the aldehyde functional group and the inherent properties of the pyridine ring, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the essential information required to effectively synthesize, characterize, and utilize this important chemical intermediate.

References

-

ACS Publications. Synthesis of Isoquinoline Alkaloids. II. The Synthesis and Reactions of 4-Methyl-3-pyridinecarboxaldehyde and Other 4-Methyl-3-substituted Pyridines. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

PubChem. 4-Methylbenzaldehyde. [Link]

- Google Patents. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

- Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600.... [Link]

-

Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Benzaldehyde, 4-methyl-. [Link]

-

NIST WebBook. Benzaldehyde, 4-methyl-. [Link]

-

PrepChem.com. Synthesis of 4-pyridinecarboxaldehyde oxime. [Link]

-

Wikipedia. 4-Methylpyridine. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Synthesis and biological activities of nicotinaldehyde based azlactones. [Link]

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001426). [Link]

-

MassBank. Data Privacy Information. [Link]

-

Royal Society of Chemistry. Supporting Information For. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 6. rsc.org [rsc.org]

- 7. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Benzaldehyde, 4-methyl- [webbook.nist.gov]

- 10. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

Introduction: The Significance of Spectroscopic Elucidation

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylnicotinaldehyde

This guide provides a comprehensive technical overview of the spectroscopic data for this compound (also known as 4-methylpyridine-3-carbaldehyde). As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and drug development professionals. This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectral characteristics, reflecting an approach rooted in deep experimental expertise.

This compound, with the molecular formula C₇H₇NO and a molecular weight of 121.14 g/mol [1][2], is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a methyl group, and an aldehyde functional group, presents a unique electronic environment that can be precisely mapped using a suite of spectroscopic techniques. The aldehyde group is a key reactive handle for further synthetic transformations, while the pyridine ring and its substituents dictate the molecule's overall polarity, solubility, and potential for intermolecular interactions.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis and drug development. It serves to:

-

Confirm Molecular Identity and Purity: Unambiguously verifies that the target compound has been synthesized and is free from significant impurities.

-

Elucidate Molecular Structure: Provides a detailed map of atomic connectivity and the electronic environment of each atom.

-

Guide Reaction Optimization: Informs on the success of chemical transformations and helps in troubleshooting synthetic protocols.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound.

Molecular Structure and Spectroscopic Correlation

To logically interpret the spectroscopic data, we must first consider the molecule's structure. The numbering convention used for NMR assignment is critical for clarity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The experiments are conducted on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the analyte.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high resolution and spectral quality.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | H7 (CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a singlet as it has no adjacent proton neighbors. |

| ~8.9 | Singlet (s) | 1H | H2 | This proton is adjacent to the electronegative nitrogen atom and is deshielded. It is expected to be a singlet due to the absence of ortho-coupling partners. |

| ~8.6 | Doublet (d) | 1H | H6 | This proton is also adjacent to the nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H5. |

| ~7.3 | Doublet (d) | 1H | H5 | This proton is coupled to H6, resulting in a doublet. Its chemical shift is in the typical aromatic region. |

| ~2.5 | Singlet (s) | 3H | H8 (CH₃) | The methyl protons are attached to the aromatic ring and appear as a singlet. Their chemical shift is in the typical range for a methyl group on an aromatic ring[3]. |

¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift provides insight into the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C7 (CHO) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range[4]. |

| ~155 | C6 | Aromatic carbon adjacent to nitrogen (α-carbon) is deshielded. |

| ~152 | C2 | Aromatic carbon adjacent to nitrogen (α-carbon) is also deshielded. |

| ~148 | C4 | The quaternary carbon attached to the methyl group. |

| ~132 | C3 | The quaternary carbon attached to the aldehyde group. |

| ~125 | C5 | Aromatic carbon with an attached proton (CH). |

| ~21 | C8 (CH₃) | The methyl carbon appears in the aliphatic region, consistent with data from similar compounds like 4-methylbenzaldehyde[3][5]. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine Ring) | C-H stretching vibrations in aromatic systems typically appear above 3000 cm⁻¹[7]. |

| ~2920-2980 | C-H Stretch | Aliphatic (CH₃) | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (CHO) | The presence of two distinct bands (a Fermi doublet) in this region is characteristic of an aldehyde C-H stretch and is a strong diagnostic tool. |

| ~1705 | C=O Stretch | Aldehyde | This strong, sharp absorption is due to the carbonyl stretch. Its position indicates conjugation with the aromatic ring. For comparison, saturated aliphatic ketones absorb around 1715 cm⁻¹[8]. |

| ~1580-1600 | C=C & C=N Stretch | Aromatic (Pyridine Ring) | These absorptions are characteristic of the pyridine ring stretching vibrations[9]. |

| ~1450 | C-H Bend | Aliphatic (CH₃) | Asymmetric bending (scissoring) of the methyl group. |

| ~800-900 | C-H Bend | Aromatic (out-of-plane) | The pattern of out-of-plane C-H bending can sometimes provide information about the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which can aid in structural confirmation.[10]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

MS Data Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 121.14 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm the elemental composition (C₇H₇NO).

-

Key Fragmentation Pattern:

-

[M-1]⁺ (m/z 120): Loss of a hydrogen radical from the aldehyde group is a very common fragmentation pathway for aromatic aldehydes, often resulting in a very intense peak[11].

-

[M-29]⁺ (m/z 92): Loss of the entire aldehyde group (•CHO) as a radical. This would correspond to the 4-methylpyridinyl cation.

-

[M-28]⁺ (m/z 93): Loss of carbon monoxide (CO) from the [M-1]⁺ ion is another characteristic fragmentation of aldehydes.

-

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. The predicted data, grounded in established principles and comparison with analogous structures, offers a reliable reference for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (aldehyde, methyl, pyridine ring), and mass spectrometry verifies the molecular weight and provides insight into fragmentation pathways. This multi-faceted approach ensures the scientific integrity required for high-level research and development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

-

Material Science Research India. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032612). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001426). Retrieved from [Link]

- Royal Society of Chemistry. (2016). Electronic Supplementary Information.

-

OSTI.gov. (1985). Analytical reagents based on pyridine aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of aldehydes in vapor phase pyridine. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

MassBank. (2008). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

MDPI. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Nature. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzaldehyde, 4-methyl- [webbook.nist.gov]

The Versatile Pyridine Synthon: A Technical Guide to the Applications of 4-Methylnicotinaldehyde in Organic Synthesis

Abstract

4-Methylnicotinaldehyde, a substituted pyridine carboxaldehyde, represents a highly versatile and strategic building block in modern organic synthesis. Its unique electronic and structural features—a nucleophilic pyridine nitrogen, an electrophilic aldehyde carbon, and an activatable methyl group—provide multiple avenues for molecular elaboration. This guide delves into the core reactivity and synthetic utility of this compound, presenting it as a key intermediate for the construction of complex molecular architectures, particularly those relevant to the pharmaceutical and agrochemical industries. We will explore its application in fundamental C-C bond-forming reactions, the synthesis of advanced heterocyclic scaffolds, and its role in producing key medicinal chemistry synthons through reductive amination and functional group interconversion. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols.

Introduction: Unveiling a Key Heterocyclic Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyridine ring being a particularly privileged scaffold found in numerous approved therapeutic agents. This compound (also known as 4-methylpyridine-3-carbaldehyde) emerges as a significant synthon in this domain. It combines the aromatic, electron-deficient nature of the pyridine ring with the versatile reactivity of an aldehyde functional group.[1] This duality allows for a programmed, stepwise approach to building molecular complexity, making it a valuable tool for synthetic chemists.

The strategic placement of the methyl group at the 4-position and the aldehyde at the 3-position influences the molecule's overall reactivity, distinguishing it from its other isomers and rendering it suitable for specific synthetic strategies aimed at producing targeted bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51227-2-2 | [3],[4],[5] |

| Molecular Formula | C₇H₇NO | [3] |

| Molecular Weight | 121.14 g/mol | [3],[5] |

| Appearance | Liquid | [5] |

| Boiling Point | 109 to 111°C | [5] |

| Density | 1.095 g/cm³ | [5] |

| IUPAC Name | 4-methylpyridine-3-carbaldehyde | [5] |

| SMILES | CC1=C(C=O)C=NC=C1 | [3] |

Chapter 1: The Reactivity Landscape of this compound

Understanding the inherent reactivity of this compound is paramount to unlocking its synthetic potential. The molecule possesses three primary sites for chemical transformation, which can be selectively addressed through careful choice of reagents and reaction conditions.

Caption: Workflow for a Knoevenagel condensation reaction.

Exemplary Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the condensation of this compound with malononitrile, a common active methylene compound, using piperidine as a catalyst. [6][7]

-

Reaction Setup : To a solution of this compound (1.21 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add malononitrile (0.66 g, 10 mmol).

-

Catalyst Addition : Add piperidine (0.1 mL, ~1 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. A precipitate may form as the product is generated.

-

Work-up and Isolation : After the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath. Collect the resulting solid precipitate by vacuum filtration.

-

Purification : Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired 2-((4-methylpyridin-3-yl)methylene)malononitrile.

Reductive Amination: Gateway to Bioactive Amines

Reductive amination is one of the most powerful and widely used methods for synthesizing amines in pharmaceutical development. [8]The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. [9][10]this compound is an ideal substrate, enabling the synthesis of a diverse library of secondary and tertiary amines containing the 4-methylpyridine-3-yl)methyl moiety.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this one-pot reaction due to its mildness and selectivity for the iminium ion over the starting aldehyde. [11] Exemplary Protocol: Reductive Amination with a Primary Amine

This protocol outlines a general, high-yielding procedure for the synthesis of a secondary amine from this compound and a representative primary amine (e.g., benzylamine). [12]

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.21 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 1,2-dichloroethane (DCE) (40 mL).

-

Reagent Addition : Add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol) to the solution in one portion. If the amine starting material is a hydrochloride salt, one equivalent of a non-nucleophilic base (e.g., triethylamine) should be added.

-

Reaction Monitoring : Stir the reaction mixture at ambient temperature under a nitrogen or argon atmosphere. Monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : The crude product, N-((4-methylpyridin-3-yl)methyl)benzylamine, can be purified by flash column chromatography on silica gel.

Table 2: Substrate Scope for Reductive Amination

| Amine Input | Product Structure | Potential Application Area |

| Ammonia (NH₃) | (4-methylpyridin-3-yl)methanamine | Primary amine building block |

| Aniline | N-((4-methylpyridin-3-yl)methyl)aniline | Precursor for CNS agents |

| Piperazine | 1-((4-methylpyridin-3-yl)methyl)piperazine | Scaffold for antipsychotics, antihistamines |

| Glycine methyl ester | Methyl 2-((4-methylpyridin-3-yl)methylamino)acetate | Modified amino acid derivative |

Functional Group Interconversion: Reduction to Pyridinemethanol

The aldehyde group can be easily reduced to a primary alcohol, yielding (4-methylpyridin-3-yl)methanol. This transformation is significant as pyridinemethanol derivatives are themselves crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. [13][14][15]The resulting alcohol can be used in etherification reactions, esterifications, or converted to a leaving group for nucleophilic substitution.

Sodium borohydride (NaBH₄) is a common, inexpensive, and effective reagent for this reduction. [14] Exemplary Protocol: Reduction to (4-methylpyridin-3-yl)methanol

-

Reaction Setup : Dissolve this compound (1.21 g, 10 mmol) in methanol (25 mL) in a round-bottom flask and cool the solution to 0°C using an ice bath.

-

Reagent Addition : Add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the aldehyde by TLC.

-

Work-up : Carefully quench the reaction by adding water (10 mL). Remove the methanol under reduced pressure.

-

Extraction and Isolation : Extract the remaining aqueous solution with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.

-

Purification : The product, (4-methylpyridin-3-yl)methanol, can be purified by silica gel chromatography if necessary.

Conclusion

This compound stands out as a synthon of considerable strategic importance. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal starting point for divergent synthesis campaigns. The applications detailed herein—Knoevenagel condensation for unsaturated systems, reductive amination for diverse amine libraries, and reduction to versatile pyridinemethanols—only scratch the surface of its potential. For researchers in drug discovery and process development, mastering the chemistry of this compound provides a reliable and efficient pathway to novel chemical entities and established molecular cores. Its continued application is expected to facilitate the development of next-generation pharmaceuticals and other functional organic molecules.

References

- Google Patents. (2002). US6437120B1 - Process for preparing pyridinemethanol compounds.

-

LookChem. (n.d.). Cas 51227-2-2,this compound. Retrieved from [Link]

-

PubMed. (1985). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. J Med Chem, 28(10), 1481-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3182. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1756. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

- Google Patents. (2017). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

-

J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

- Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

PubChem. (n.d.). 4-Methylnicotinic acid. Retrieved from [Link]

- Google Patents. (2012). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

- Google Patents. (2004). US20040192958A1 - Process for preparing derivatives of 4-halobutyraldehyde.

- Google Patents. (2020). US10722471B2 - Galenic formulations of organic compounds.

-

The Royal Society of Chemistry. (n.d.). Supporting Information For: Stereocontrolled Addition of Grignard Reagents to Oxa-Bridged Benzazepines. Retrieved from [Link]

- Google Patents. (2007). EP0946478B1 - PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

- Google Patents. (2003). US20030124157A1 - Compositions containing aromatic aldehydes and their use in treatments.

- Google Patents. (1964). US3160633A - Synthesis of pyridine aldehydes.

Sources

- 1. Cas 51227-28-2,this compound | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 51227-28-2 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. gctlc.org [gctlc.org]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Methylnicotinaldehyde: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Pyridine Chemistry

In the vast landscape of heterocyclic chemistry, certain molecules, though not always in the spotlight, serve as fundamental building blocks for complex and biologically significant structures. 4-Methylnicotinaldehyde, a substituted pyridine derivative, is one such unassuming architect. Its strategic placement of a methyl and a formyl group on the pyridine ring offers a unique combination of steric and electronic properties, making it a valuable synthon in the construction of novel therapeutic agents and other functional organic molecules. This guide provides a comprehensive technical overview of this compound, from its earliest reported synthesis to its contemporary applications, with a focus on the practical insights and detailed methodologies required by researchers in the field.

Genesis: Discovery and Historical Context

The documented history of this compound, also known as 4-methyl-3-pyridinecarboxaldehyde, prominently enters the scientific literature in the mid-20th century. While earlier, more generalized methods for the synthesis of pyridine aldehydes existed, a key publication by J. M. Bobbitt and Daniel A. Scola in The Journal of Organic Chemistry in 1960 marks a significant point in the specific study of this compound.[1] Their work, focused on the synthesis of isoquinoline alkaloids, detailed a practical route to this compound, thereby providing a foundation for its use as an intermediate in more complex syntheses.[1]

Prior to this, the landscape of pyridine aldehyde synthesis was being actively explored. For instance, processes for producing various pyridine aldehydes were being patented, highlighting their growing importance as chemical intermediates.[2] The Chichibabin pyridine synthesis, first reported in 1924, provided a general, albeit often low-yielding, method for constructing the pyridine ring from aldehydes and ammonia derivatives.[3] These early explorations into pyridine chemistry set the stage for the development of more specific and efficient syntheses of substituted pyridines like this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound, as detailed in the seminal 1960 paper by Bobbitt and Scola, provides a robust and illustrative example of pyridine functionalization. The chosen synthetic strategy underscores the importance of precursor selection and controlled reaction conditions to achieve the desired substitution pattern.

The Bobbitt and Scola Synthesis: A Step-by-Step Protocol

The synthesis begins with a commercially available starting material and proceeds through a series of transformations to yield the target aldehyde. The following protocol is an adaptation of the experimental procedure described by Bobbitt and Scola.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 3-Cyano-4-methylpyridine.

-

This precursor can be synthesized from 2,6-dichloro-3-cyano-4-methylpyridine via hydrogenation.[4] A mixture of 2,6-dichloro-3-cyano-4-methylpyridine, sodium acetate, and a palladium (II) chloride catalyst in methanol is subjected to hydrogenation on a Parr apparatus.[4] The catalyst is then filtered, and the filtrate is concentrated and distilled under vacuum to yield 3-cyano-4-methylpyridine.[4]

-

-

Step 2: Reduction of 3-Cyano-4-methylpyridine to 4-Methyl-3-pyridinemethanol.

-

The nitrile is reduced to the corresponding primary alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an anhydrous ether solvent. Careful control of the reaction temperature is crucial to prevent over-reduction.

-

-

Step 3: Oxidation of 4-Methyl-3-pyridinemethanol to this compound.

-

The final step involves the selective oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC) in dichloromethane.[5] The reaction is typically carried out at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired this compound.

-

Causality in Experimental Choices:

The choice of a nitrile as a precursor to the aldehyde is a strategic one. The cyano group is relatively stable and allows for other manipulations on the pyridine ring before its conversion. The two-step reduction-oxidation sequence from the nitrile to the aldehyde provides better control and higher yields compared to a direct, single-step conversion which can be challenging to perform selectively. The use of PCC for the final oxidation step is favored for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | [6] |

| Molecular Weight | 121.14 g/mol | [6] |

| Boiling Point | 109-111 °C | Fluorochem |

| Density | 1.095 g/cm³ | Fluorochem |

| Appearance | Yellow liquid | [7] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring, the methyl group protons, and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm).[8] The aromatic protons will show splitting patterns consistent with a trisubstituted pyridine ring, and the methyl group will appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing in the downfield region (typically 190-200 ppm).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1740 cm⁻¹.[10] The presence of C-H stretching vibrations for the aldehyde proton can also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121). Fragmentation patterns can provide further structural information.[10]

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex molecules with potential biological activity. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.

A Scaffold for Bioactive Molecules

The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the formation of alkenes.

-

Condensation Reactions: With active methylene compounds to form a variety of heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid (4-methylnicotinic acid), which can then be converted to amides and esters.[10]

These transformations allow for the systematic exploration of the chemical space around the 4-methylpyridine core, enabling the optimization of structure-activity relationships (SAR) in drug discovery programs.

Role in the Synthesis of Drug Candidates

While specific drugs containing the intact this compound moiety are not prominently documented, its structural motifs are found in various biologically active compounds. For instance, nicotinamide derivatives, which share the core pyridine ring, are known to be potent PDE4 inhibitors, a target for inflammatory diseases.[11] The strategic placement of substituents on the pyridine ring, as facilitated by synthons like this compound, is crucial for achieving desired potency and selectivity.

The synthesis of isoquinoline alkaloids, the context in which Bobbitt and Scola's work was situated, is another area of significance.[1] Many isoquinoline alkaloids exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.

Diagram of Application Pathways:

Caption: Synthetic utility of this compound.

Future Perspectives

As the demand for novel chemical entities in drug discovery continues to grow, the importance of versatile and well-characterized building blocks like this compound will only increase. Future research will likely focus on:

-

Development of more efficient and sustainable synthetic routes: Exploring catalytic and one-pot methodologies to streamline its production.

-

Expansion of its application in combinatorial chemistry: Utilizing its reactivity to generate large libraries of diverse compounds for high-throughput screening.

-

Investigation of the biological activity of its direct derivatives: To uncover potential new therapeutic applications.

References

-

Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of Isoquinoline Alkaloids. II. The Synthesis and Reactions of 4-Methyl-3-pyridinecarboxaldehyde and Other 4-Methyl-3-substituted Pyridines. The Journal of Organic Chemistry, 25(4), 560–564. [Link]

- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.

-

Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved January 4, 2026, from [Link]

-

PrepChem. (n.d.). Step (3) Preparation of 3-Cyano-4-methylpyridine. Retrieved January 4, 2026, from [Link]

-

Iraqi Journal of Science. (2018). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]

-

PubChem. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 15). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Nicotinamide derivatives useful as pde4 inhibitors.

-

Medify. (n.d.). Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. Retrieved January 4, 2026, from [Link]

-